molecular formula C18H16Cl2N2O3 B2587902 4,6-dichloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899986-92-6

4,6-dichloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2587902
CAS No.: 899986-92-6
M. Wt: 379.24
InChI Key: OCOHCTTYVRVADG-UHFFFAOYSA-N
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Description

4,6-Dichloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound belonging to the class of triazine derivatives. This compound is characterized by its unique tricyclic structure, which includes a triazine ring fused with other heterocyclic rings. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves the use of cyanuric chloride as a starting material. The process includes sequential nucleophilic substitution reactions where the chlorine atoms on the cyanuric chloride are replaced by other functional groups. For instance, p-methoxyphenylboronic acid can be used in the presence of a palladium catalyst to introduce the methoxyphenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove specific functional groups.

    Addition Reactions: The triazine ring can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazine derivatives, while oxidation reactions can produce triazine oxides.

Scientific Research Applications

4,6-Dichloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dichloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties . The compound’s triazine ring structure allows it to bind to various biological macromolecules, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex tricyclic structure, which imparts distinct chemical and biological properties. This structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound in scientific research.

Biological Activity

The compound 4,6-dichloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to summarize the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure characterized by the presence of dichlorine and methoxyphenyl substituents. Its molecular formula can be represented as C₁₈H₁₈Cl₂N₂O₂. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of similar compounds has indicated a range of effects, particularly in the context of anti-cancer and antimicrobial properties. The following sections will delve into specific activities observed in studies related to this compound and its analogs.

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structural motifs:

  • Mechanisms of Action :
    • Compounds containing methoxyphenyl groups have been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
    • The presence of halogen substituents (like chlorine) may enhance the lipophilicity and reactivity of the compound, potentially increasing its efficacy against cancer cells.
  • Case Studies :
    • A study demonstrated that derivatives of methoxyphenyl oxazoles exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
    • Another investigation highlighted the role of similar compounds in disrupting microtubule dynamics, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Inhibition Studies :
    • Similar compounds have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Research Findings :
    • Research indicated that certain methoxy-substituted compounds exhibited broad-spectrum antibacterial activity, which could be attributed to their ability to penetrate bacterial membranes effectively .

Data Tables

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialInhibits growth of E. coli
CytotoxicitySignificant effects on HeLa cells

Properties

IUPAC Name

4,6-dichloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3/c1-18-9-15(13-7-10(19)8-14(20)16(13)25-18)21-17(23)22(18)11-3-5-12(24-2)6-4-11/h3-8,15H,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOHCTTYVRVADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC(=C3)Cl)Cl)NC(=O)N2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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